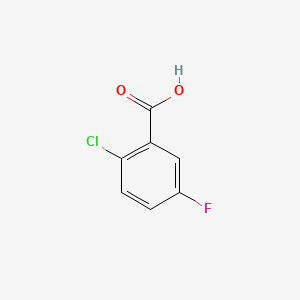

![molecular formula C9H14N2O2 B1362563 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 22049-24-7](/img/structure/B1362563.png)

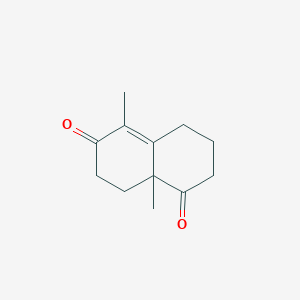

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Descripción general

Descripción

“9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione” is a chemical compound with the CAS Number: 933716-21-3 . It has a molecular weight of 154.26 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione” is 1S/C9H18N2/c1-11-7-6-10-9(8-11)4-2-3-5-9/h10H,2-8H2,1H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis

The compound “9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione” is in liquid form .Aplicaciones Científicas De Investigación

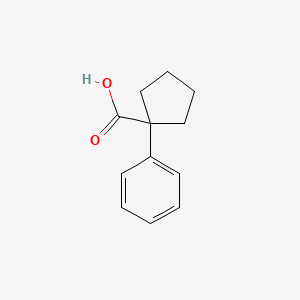

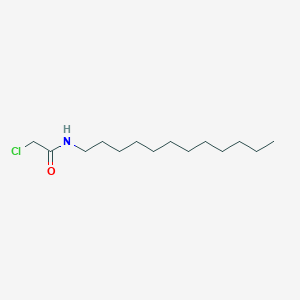

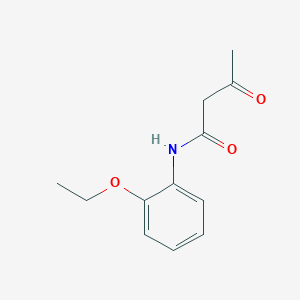

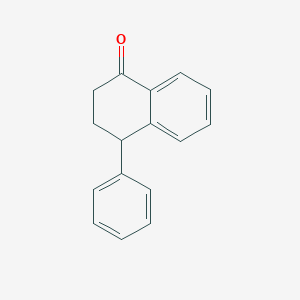

Synthesis of Spiro Carbocyclic Imidazolidine-2,4-diones A fast, cost-effective synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed, showing the potential for efficient production of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, compounds of significant pharmacological interest (Pardali et al., 2021).

Configurational Analysis via NMR The relative configurations of various diazaspiro[4.5]decanes have been meticulously analyzed using 13C, 15N, and 17O NMR. This comprehensive spectroscopic characterization aids in understanding the structural nuances and potential chemical behaviors of these compounds (Guerrero-Alvarez et al., 2004).

Biological and Chemical Properties

Anticonvulsant Profiles Research has uncovered the anticonvulsant potential of certain 6,9-diazaspiro[4.5]decane derivatives. These compounds, after undergoing a series of chemical transformations, displayed significant anticonvulsant activity, with some showing potency greater than standard reference drugs (Aboul-Enein et al., 2014).

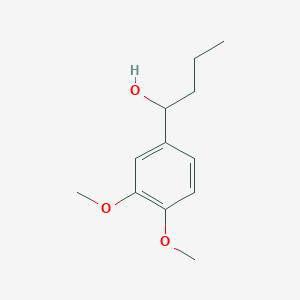

Hypoglycemic Activity Studies on spiroimidazolidine-2,4-diones revealed promising hypoglycemic effects. These compounds, synthesized from methylcyclohexanones, demonstrated a significant reduction in blood glucose levels, indicating potential applications in diabetes management (Iqbal et al., 2012).

Transdermal Permeation Enhancement Alaptide has been investigated for its role in enhancing the transdermal permeation of drugs. Notably, nanonized alaptide significantly increased the permeation of indomethacin through pig skin, suggesting its utility in transdermal therapeutic systems (Cernikova et al., 2015).

Propiedades

IUPAC Name |

9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-11-6-7(12)10-9(8(11)13)4-2-3-5-9/h2-6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEIXGWEQIILBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2(C1=O)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312707 | |

| Record name | 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |

CAS RN |

22049-24-7 | |

| Record name | NSC260636 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

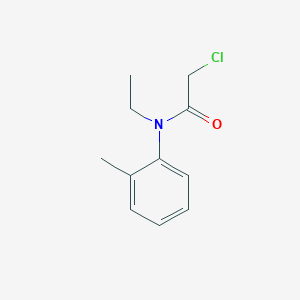

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

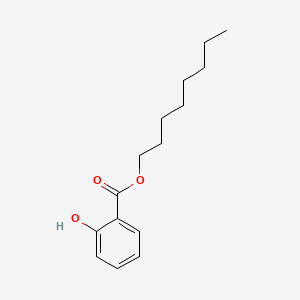

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)